N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide
Overview
Description
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide typically involves the following steps:
Formation of 2-(2-fluorophenoxy)propanoic acid: This can be achieved by reacting 2-fluorophenol with a suitable propanoic acid derivative under basic conditions.
Amidation Reaction: The 2-(2-fluorophenoxy)propanoic acid is then reacted with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl and phenoxy rings.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halides, amines, and organometallic compounds.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced amides or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Biological Pathways: It may influence various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide can be compared with similar compounds such as:
N-(4-chlorophenyl)-2-(2-fluorophenoxy)propanamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(2-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-2-(2-methoxyphenoxy)propanamide: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in this compound provides unique chemical properties, including enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10(20-14-5-3-2-4-13(14)17)15(19)18-12-8-6-11(16)7-9-12/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGBELNWNXASJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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